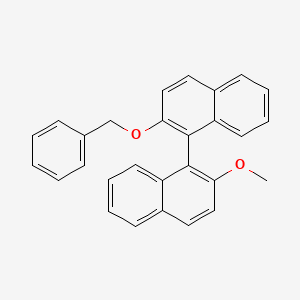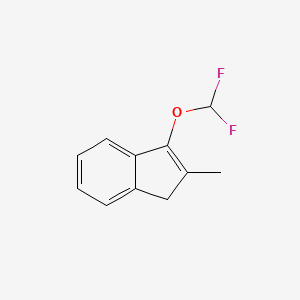![molecular formula C13H30O3Si B12613603 (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol CAS No. 919521-43-0](/img/structure/B12613603.png)
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol is an organic compound featuring a tert-butyl(dimethyl)silyl group attached to a heptane-1,3-diol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired silyl-protected diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through techniques such as column chromatography or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced to form corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The silyl group can be substituted with other protecting groups or functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, DMP, or Jones reagent under mild conditions.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: TBAF in THF (tetrahydrofuran) or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new silyl-protected compounds or other functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol serves as a versatile intermediate for the preparation of more complex molecules. Its silyl-protected hydroxyl groups provide stability and selectivity in multi-step synthetic routes.
Biology
The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products. Its stability under various conditions makes it a valuable building block in medicinal chemistry.
Medicine
In medicinal chemistry, this compound is utilized in the development of drug candidates, particularly those requiring selective protection and deprotection of hydroxyl groups.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique structural properties contribute to the development of materials with specific mechanical and chemical characteristics.
Mecanismo De Acción
The mechanism of action of (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl(dimethyl)silyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups within the molecule.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyldimethylsilyl chloride (TBDMS-Cl)
- tert-Butyldiphenylsilyl chloride (TBDPS-Cl)
- Trimethylsilyl chloride (TMS-Cl)
Uniqueness
Compared to similar compounds, (3R)-7-{[tert-Butyl(dimethyl)silyl]oxy}heptane-1,3-diol offers a unique combination of steric protection and reactivity. The tert-butyl(dimethyl)silyl group provides greater steric hindrance than trimethylsilyl groups, making it more effective in protecting sensitive hydroxyl groups during complex synthetic routes.
Propiedades
Número CAS |
919521-43-0 |
|---|---|
Fórmula molecular |
C13H30O3Si |
Peso molecular |
262.46 g/mol |
Nombre IUPAC |
(3R)-7-[tert-butyl(dimethyl)silyl]oxyheptane-1,3-diol |
InChI |
InChI=1S/C13H30O3Si/c1-13(2,3)17(4,5)16-11-7-6-8-12(15)9-10-14/h12,14-15H,6-11H2,1-5H3/t12-/m1/s1 |
Clave InChI |
SGLUIJXFDZYDGS-GFCCVEGCSA-N |
SMILES isomérico |
CC(C)(C)[Si](C)(C)OCCCC[C@H](CCO)O |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCCCCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


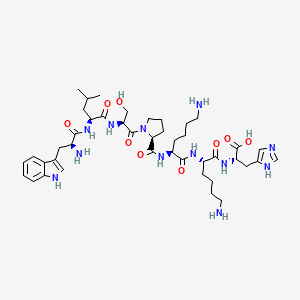
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
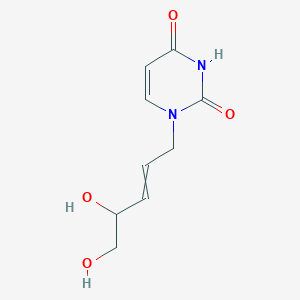
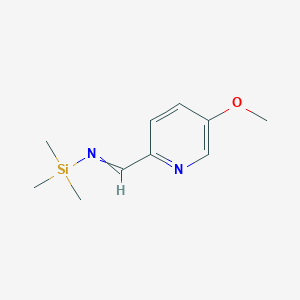
![1-Bromo-2-[(1-ethoxyethoxy)methyl]-3-fluorobenzene](/img/structure/B12613556.png)
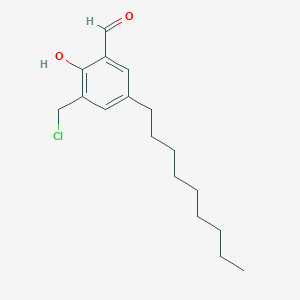
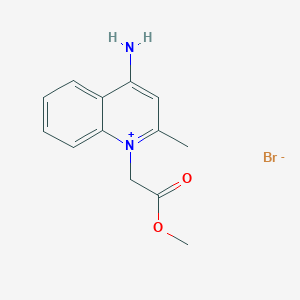
![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzaldehyde](/img/structure/B12613584.png)
![3-[1-Azido-1-(3-bromophenyl)ethyl]pyridine](/img/structure/B12613588.png)
![2-Amino-5-{[(5-bromo-6-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B12613595.png)
